molecular formula C4H9I B147064 1-Iodo-2-methylpropane CAS No. 513-38-2

1-Iodo-2-methylpropane

Cat. No.: B147064
CAS No.: 513-38-2
M. Wt: 184.02 g/mol
InChI Key: BTUGGGLMQBJCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-methylpropane, also known as isobutyl iodide, is an organic compound with the molecular formula C₄H₉I. It is a colorless liquid that is used primarily in organic synthesis. The compound is characterized by the presence of an iodine atom attached to a carbon atom that is part of a branched alkyl group. This structure makes it a valuable reagent in various chemical reactions.

Mechanism of Action

Target of Action

1-Iodo-2-methylpropane, also known as isobutyl iodide

Mode of Action

The mode of action of this compound involves its interaction with nucleophilic sites in organic molecules. The iodine atom in this compound is a good leaving group due to its size and polarizability. When this compound encounters a nucleophile, the nucleophile can attack the carbon attached to the iodine, leading to the formation of a new bond and the departure of the iodide ion .

Biochemical Pathways

This compound is primarily used in organic synthesis, particularly in the study of alkylation reactions where it acts as an alkylating agent to introduce the isopropyl group into various molecular frameworks . This compound is valuable in the synthesis of more complex organic structures, potentially enhancing the development of new molecules with specific properties .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through nucleophilic substitution reactions. This can lead to the creation of a wide variety of complex organic structures, depending on the specific nucleophiles involved in the reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a nucleophile is necessary for the compound to undergo a reaction. Additionally, the reaction rate can be influenced by the temperature and the solvent used . Safety data sheets indicate that this compound should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylpropane can be synthesized through the reaction of isobutanol with iodine in the presence of red phosphorus. The reaction is typically carried out by heating the mixture in a water bath, followed by distillation to obtain the crude product. The crude product is then washed, dried, filtered, and fractionated to collect the desired fraction, which is the finished product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous distillation and purification techniques is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methylpropane primarily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. These reactions include:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in non-polar solvents like hexane.

Major Products:

    Substitution Reactions: The major products include isobutanol, isobutyronitrile, and isobutylamine.

    Elimination Reactions: The major product is isobutene.

Comparison with Similar Compounds

1-Iodo-2-methylpropane can be compared with other alkyl iodides such as:

  • 1-Iodo-2,2-dimethylpropane
  • 2-Iodo-2-methylpropane
  • 1-Iodo-3-methylbutane
  • 1-Iodobutane

Uniqueness:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

1-iodo-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUGGGLMQBJCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9I
Record name IODOMETHYLPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3649
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060154
Record name Propane, 1-iodo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Iodomethylpropane appears as a colorless liquid mixture of isomers that discolors in air. Denser than water. Vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals.
Record name IODOMETHYLPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3649
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

513-38-2
Record name IODOMETHYLPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3649
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isobutyl iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=513-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 1-iodo-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1-iodo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IJ6B9708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-2-methylpropane
Reactant of Route 2
Reactant of Route 2
1-Iodo-2-methylpropane
Reactant of Route 3
1-Iodo-2-methylpropane
Reactant of Route 4
1-Iodo-2-methylpropane
Reactant of Route 5
Reactant of Route 5
1-Iodo-2-methylpropane
Reactant of Route 6
1-Iodo-2-methylpropane
Customer
Q & A

Q1: What can you tell us about the structural characteristics of 1-Iodo-2-methylpropane?

A1: this compound, also known as isobutyl iodide, is an alkyl halide. Its molecular formula is C4H9I, and its molecular weight is 184.01 g/mol. Spectroscopic studies, including far-infrared and microwave spectroscopy, have been conducted to elucidate its structure and conformational properties. [, , , , ] Notably, research on its far-infrared spectra, vibrational assignment, and conformational stability is available. [, ]

Q2: What is known about the vapor pressure of this compound?

A2: The vapor pressure of this compound has been experimentally determined using the static method in the temperature range of 254 to 308 K. [] This research provides updated data compared to the limited information previously available from 1895.

Q3: Has the far-ultraviolet spectrum of this compound been studied?

A3: Yes, the far-ultraviolet spectrum of this compound has been studied in the range of 30,000 to 90,000 cm-1. [] This research provides insights into its electronic transitions and compares its spectral features with related iodoalkanes.

Q4: Are there any known biological or pharmaceutical applications of this compound?

A4: Based on the provided research articles, this compound is primarily investigated for its physicochemical properties and used as a synthetic intermediate in organic chemistry. There is no information available regarding its biological activity, pharmaceutical applications, or toxicological profile.

Q5: Can you elaborate on the environmental impact of this compound?

A5: While the provided abstracts do not directly address the environmental impact of this compound, it's worth noting that its release, alongside other volatile halogenated organic compounds, has been observed from marine macroalgae. [] This finding highlights its presence in the environment and emphasizes the need for further research to assess its potential ecological effects.

Q6: What synthetic applications utilize this compound?

A6: this compound acts as a building block in organic synthesis. For instance, it serves as an alkylating agent in the stereoselective synthesis of (E)-Tagetone, a significant fragrance and flavor compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.